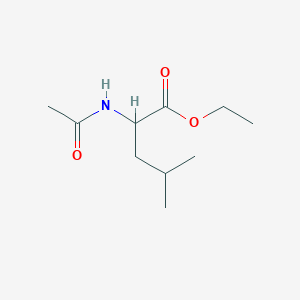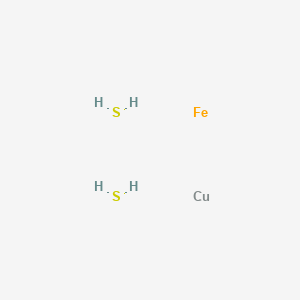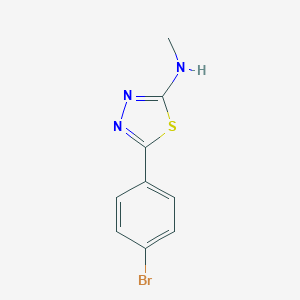![molecular formula C30H25N3O4 B223983 2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)
2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly known as AMCA-01 and is synthesized using a specific method that involves several chemical reactions.
作用机制
The mechanism of action of AMCA-01 is not fully understood, but studies have shown that it interacts with certain proteins and enzymes in the body, including the MAPK/ERK pathway. This pathway is involved in cell growth and differentiation, and the inhibition of this pathway by AMCA-01 can lead to the induction of apoptosis in cancer cells.
生化和生理效应
AMCA-01 has been shown to have several biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using AMCA-01 in lab experiments is its potential as a cancer treatment. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. However, one limitation of using AMCA-01 in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
未来方向
There are several future directions for the use of AMCA-01 in medical research. One potential direction is its use in combination with other cancer treatments to enhance their effectiveness. Another direction is the study of its potential use in the treatment of other diseases, such as autoimmune diseases and infectious diseases. Further research is needed to fully understand the mechanism of action of AMCA-01 and its potential applications in medical research.
Conclusion:
In conclusion, AMCA-01 is a chemical compound that has potential applications in medical research, particularly in the field of cancer treatment. Its complex synthesis method requires expertise in organic chemistry, but its anti-cancer properties and potential use in the treatment of neurodegenerative diseases make it a promising area of research. Further research is needed to fully understand its mechanism of action and potential applications in medical research.
合成方法
The synthesis of AMCA-01 involves several chemical reactions, including the reaction of 4-hydroxyphenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This is then reacted with 4-methylphenylamine to form the amide intermediate, which is then reacted with 4-hydroxy-2-methoxyphenol to form the final product, AMCA-01. The synthesis method is complex and requires expertise in organic chemistry.
科学研究应用
AMCA-01 has potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that AMCA-01 has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is necessary for the removal of damaged or abnormal cells in the body. AMCA-01 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
产品名称 |
2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide |
|---|---|
分子式 |
C30H25N3O4 |
分子量 |
491.5 g/mol |
IUPAC 名称 |
2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C30H25N3O4/c1-18-7-11-21(12-8-18)33-27(34)17-36-25-14-10-20(15-26(25)35-2)28-23-13-9-19-5-3-4-6-22(19)29(23)37-30(32)24(28)16-31/h3-15,28H,17,32H2,1-2H3,(H,33,34) |
InChI 键 |
CMOCPZYNWDXUIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C3C4=C(C5=CC=CC=C5C=C4)OC(=C3C#N)N)OC |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C3C4=C(C5=CC=CC=C5C=C4)OC(=C3C#N)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223905.png)
![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-[3-(methylamino)propyl]amine](/img/structure/B223908.png)
![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-1-phenylethanol](/img/structure/B223910.png)
![2-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223912.png)
![2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223914.png)
![3-Methyl-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B223920.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)


![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)
